4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole

Catalog No.
S2658041
CAS No.
2059941-96-5
M.F
C5H8BrN3O
M. Wt
206.043
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole

CAS Number

2059941-96-5

Product Name

4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole

IUPAC Name

4-bromo-2-(2-methoxyethyl)triazole

Molecular Formula

C5H8BrN3O

Molecular Weight

206.043

InChI

InChI=1S/C5H8BrN3O/c1-10-3-2-9-7-4-5(6)8-9/h4H,2-3H2,1H3

InChI Key

KGIAKRDRCQTBOE-UHFFFAOYSA-N

SMILES

COCCN1N=CC(=N1)Br

Solubility

not available

4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is a member of the 1,2,3-triazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms. The compound features a bromine atom at the 4-position and a 2-methoxyethyl group at the 2-position. This specific arrangement contributes to its chemical reactivity and biological properties. The triazole ring is known for its stability and versatility in organic synthesis, making it a valuable scaffold in medicinal chemistry and material science.

Currently, there is no scientific literature available on the mechanism of action of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole.

  • Potential irritant: The compound might irritate skin and eyes upon contact.
  • Suspected endocrine disruptor: Bromine-containing compounds have been linked to potential endocrine disruption.
Typical for triazoles:

  • Nucleophilic Substitution: The bromine atom can be substituted with various nucleophiles, allowing the formation of diverse derivatives.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction can be employed to synthesize more complex triazole derivatives by reacting with azides and alkynes under copper catalysis .
  • Regioselective Alkylation: The presence of the bromine atom directs nucleophilic attacks at specific nitrogen positions within the triazole ring, facilitating regioselective synthesis of poly-substituted derivatives .

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant biological activities. Specifically, 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole has been studied for its potential:

  • Antimicrobial Properties: Triazoles are known to possess antifungal and antibacterial activities.
  • Enzyme Inhibition: Some derivatives have shown moderate inhibition against enzymes such as carbonic anhydrase-II, which is relevant in treating various diseases .
  • Anticancer Activity: Triazoles have been investigated for their ability to inhibit tumor growth in certain cancer types.

The synthesis of 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole can be achieved through several methods:

  • Click Chemistry: Utilizing the copper-catalyzed azide-alkyne cycloaddition reaction allows for efficient synthesis from readily available starting materials .

    Example Reaction:
    python
    CuI + Azide + Alkyne -> Triazole
  • Nucleophilic Substitution Reactions: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions, enhancing the compound's reactivity and utility in further synthetic applications .
  • Mitsunobu Reaction: This method involves the coupling of alcohols with azides to yield triazoles in high yields under mild conditions .

4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole has several applications:

  • Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals due to its biological activity.
  • Material Science: Incorporated into polymers and coatings for improved properties.
  • Agricultural Chemicals: Potential use in developing new agrochemicals owing to its antimicrobial properties.

Studies focusing on interaction profiles of 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole have revealed:

  • Protein Binding: Investigations into how this compound interacts with various proteins can provide insights into its mechanism of action in biological systems.
  • Synergistic Effects: Combining this triazole with other compounds may enhance its biological efficacy or reduce side effects.

Several compounds share structural similarities with 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Bromo-1H-1,2,3-triazoleBromine at position 4AntifungalMore reactive due to lack of substituents at position 5
5-Methyl-1H-1,2,3-triazoleMethyl group at position 5Anticancer propertiesDifferent regioselectivity in reactions
4-Amino-1H-1,2,3-triazoleAmino group at position 4AntimicrobialEnhanced solubility and bioavailability
4-Chloro-1H-1,2,3-triazoleChlorine at position 4AntiviralDifferent halogen effects on reactivity

The presence of different functional groups significantly influences their chemical reactivity and biological properties. The unique combination of a bromine atom and a methoxyethyl group in 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole enhances its potential as a versatile compound in synthetic chemistry and pharmacology.

XLogP3

1.1

Dates

Modify: 2024-04-14

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